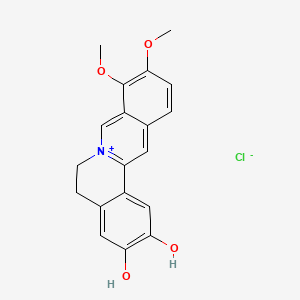

Dehydrostepholidine chloride

描述

Dehydrostepholidine chloride is a hydrochloride salt derivative of dehydrostepholidine, a tetrahydroprotoberberine alkaloid. Hydrochloride salts are commonly employed in pharmaceuticals to enhance solubility and stability . However, specific pharmacological, toxicological, or analytical data for this compound are absent in the provided sources, necessitating extrapolation from analogous compounds.

属性

分子式 |

C19H18ClNO4 |

|---|---|

分子量 |

359.8 g/mol |

IUPAC 名称 |

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol;chloride |

InChI |

InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H |

InChI 键 |

CUUPIALXJLKAFN-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC.[Cl-] |

产品来源 |

United States |

准备方法

合成路线和反应条件: 去甲基小檗碱(氯化物)可以通过小檗碱的去甲基化合成。 该过程涉及从小檗碱中去除一个甲基,从而形成去甲基小檗碱 . 该反应通常需要特定的试剂和条件,例如强酸或强碱,以促进去甲基化过程。

工业生产方法: 在工业生产中,去甲基小檗碱(氯化物)可以通过从中药黄柏中提取得到 . 该提取过程涉及从植物材料中分离活性成分,然后进行纯化并转化为氯化物形式。

化学反应分析

反应类型: 去甲基小檗碱(氯化物)经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物的结构和增强其药理活性至关重要。

常用试剂和条件:

氧化: 常用的氧化剂,如过氧化氢或高锰酸钾,可用于氧化去甲基小檗碱(氯化物)。

还原: 还原剂,如硼氢化钠或氢化铝锂,用于还原该化合物。

取代: 取代反应通常涉及亲核试剂,如卤化物或胺,在特定条件下进行。

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成氧化衍生物,而还原可以生成去甲基小檗碱(氯化物)的还原形式。

科学研究应用

去甲基小檗碱(氯化物)具有广泛的科学研究应用,包括:

作用机制

去甲基小檗碱(氯化物)通过多种分子靶点和途径发挥作用:

NF-κB 途径: 它抑制 NF-κB 途径,减少炎症和氧化应激.

AMPK 途径: 该化合物激活 AMPK 途径,AMPK 途径在调节能量代谢和细胞稳态中起着至关重要的作用.

线粒体靶向: 去甲基小檗碱(氯化物)靶向线粒体,增强其功能并防止线粒体功能障碍.

类似化合物:

黄连碱: 小檗碱的另一种代谢产物,具有不同的药理作用.

小檗碱: 一种相关的异喹啉生物碱,具有不同的治疗应用.

去甲基小檗碱(氯化物)的独特性: 去甲基小檗碱(氯化物)因其优异的血脑屏障穿透能力而脱颖而出,使其在治疗神经系统疾病方面更有效 . 此外,其抗炎和线粒体靶向特性进一步增强了其治疗潜力 .

相似化合物的比较

Comparison with Similar Hydrochloride Compounds

Analytical Methods for Impurity Profiling

Hydrochloride salts often require stringent impurity control. For example:

- Dicyclomine Hydrochloride : A high-performance liquid chromatography (HPLC) method with UV detection (215 nm) is used to quantify related compound A, with acceptance criteria of ≤0.15% for this impurity and ≤0.7% for total impurities .

- Prilocaine Hydrochloride : USP standards mandate identification of related compounds A and B, with melting range tests (Class I <741>) to verify purity .

Table 1: Impurity Analysis Methods for Selected Hydrochlorides

| Compound | Analytical Method | Key Impurities | Acceptance Criteria |

|---|---|---|---|

| Dicyclomine HCl | HPLC-UV (215 nm) | Related Compound A | ≤0.15% (individual) |

| Prilocaine HCl | Melting range, USP RS | Related Compounds A/B | USP reference standards |

Dehydrostepholidine chloride would likely require analogous methods, such as HPLC with system suitability criteria (e.g., ≤5% RSD for standard solutions) .

Stability and Reactivity

Hydrochlorides exhibit variable stability depending on substituents:

Table 2: Stability and Hazard Profiles

| Compound | Key Stability Risks | Hazardous Decomposition Products |

|---|---|---|

| Dexmedetomidine HCl | Water-sensitive | HCl, NOx, CO |

| Diphenidol HCl | Acute oral toxicity (H302) | Not specified in evidence |

This compound may share reactivity with water or oxidizing agents, requiring storage in anhydrous environments .

Toxicological and Regulatory Considerations

- Deschloroclozapine: Limited toxicological data available; first-aid measures emphasize eye flushing and medical consultation .

- Prilocaine HCl: Follows USP monographs for packaging, storage, and reference standards, highlighting regulatory rigor for hydrochlorides in pharmaceuticals .

生物活性

Dehydrostepholidine chloride (DSC) is a compound derived from the plant Stephania japonica, known for its various biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C₁₉H₁₈ClN₃O₄

- Molecular Weight: 373.81 g/mol

- CAS Number: 119-52-4

1. Antinociceptive Activity

Research indicates that DSC exhibits significant antinociceptive properties. A study involving animal models demonstrated that DSC effectively reduced pain responses in mice subjected to formalin-induced pain. The mechanism appears to involve modulation of the opioid system, as the effects were reversed by naloxone, an opioid antagonist.

2. Neuroprotective Effects

DSC has shown potential neuroprotective effects in various studies. It has been observed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The compound's ability to enhance antioxidant enzyme activity contributes to its neuroprotective properties.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that DSC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

4. Antidepressant-like Effects

Recent studies have indicated that DSC may exert antidepressant-like effects in animal models. Behavioral tests, such as the forced swim test and tail suspension test, showed that DSC administration led to a significant reduction in depressive-like behaviors.

The biological activities of DSC can be attributed to several mechanisms:

- Opioid Receptor Modulation: DSC interacts with opioid receptors, contributing to its analgesic effects.

- Antioxidant Activity: The compound enhances the activity of endogenous antioxidant enzymes, which helps mitigate oxidative stress.

- Cytokine Regulation: DSC downregulates pro-inflammatory cytokines, thereby reducing inflammation.

Study 1: Antinociceptive Effects in Mice

A study published in the Journal of Ethnopharmacology explored the antinociceptive effects of DSC in mice. The results indicated a dose-dependent reduction in pain responses, with significant efficacy at higher doses (10 mg/kg). The study concluded that DSC could be a promising candidate for pain management therapies.

Study 2: Neuroprotective Effects Against Oxidative Stress

In a laboratory setting, researchers investigated the neuroprotective effects of DSC on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that DSC treatment significantly reduced cell death and increased cell viability compared to untreated controls.

Study 3: Anti-inflammatory Activity

A recent publication in Phytotherapy Research assessed the anti-inflammatory properties of DSC using LPS-stimulated RAW 264.7 macrophages. The results demonstrated that DSC significantly inhibited nitric oxide production and pro-inflammatory cytokine release, supporting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。